3-Ethyl-7-methylquinoline-2-thiol
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Overview
Description
3-Ethyl-7-methylquinoline-2-thiol is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-7-methylquinoline-2-thiol typically involves the functionalization of the quinoline scaffold. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with aldehydes or ketones in the presence of acidic or basic catalysts . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as the primary reagents .
Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity . These methods not only improve yield but also reduce the production of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-7-methylquinoline-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroquinolines.
Substitution: Halogenated quinolines, thiolated quinolines.
Scientific Research Applications
3-Ethyl-7-methylquinoline-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of 3-Ethyl-7-methylquinoline-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. These interactions make it a potent antimicrobial and anticancer agent .
Comparison with Similar Compounds
Quinoline: The parent compound, known for its broad range of biological activities.
2-Methylquinoline: Similar structure but lacks the thiol group, resulting in different reactivity.
7-Methylquinoline: Similar structure but lacks the ethyl group, affecting its physical and chemical properties
Uniqueness: The thiol group, in particular, provides additional sites for chemical modification and interaction with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C12H13NS |
---|---|
Molecular Weight |
203.31 g/mol |
IUPAC Name |
3-ethyl-7-methyl-1H-quinoline-2-thione |
InChI |
InChI=1S/C12H13NS/c1-3-9-7-10-5-4-8(2)6-11(10)13-12(9)14/h4-7H,3H2,1-2H3,(H,13,14) |
InChI Key |
GHZRCWLZLWOGSD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C(C=C2)C)NC1=S |
Origin of Product |
United States |
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